![molecular formula C20H22O6 B037607 (1S,2R,7S,9R)-4,12-二苯基-3,5,8,11,13-五氧杂三环[7.4.0.02,7]十三烷-7-醇 CAS No. 32647-67-9](/img/structure/B37607.png)
(1S,2R,7S,9R)-4,12-二苯基-3,5,8,11,13-五氧杂三环[7.4.0.02,7]十三烷-7-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol, also known as (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol, is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Chemistry
This compound has been studied for its potential as a nonsteroidal anti-inflammatory drug (NSAID). The structural features of similar tricyclic compounds have shown high anti-inflammatory activity, making them promising candidates for the development of new NSAIDs .
Magnetic Resonance Imaging (MRI) Contrast Agents
Derivatives of the compound, specifically 13-oxo-1,4,7,10-tetraazabicyclo[8.2.1]tridecane-4,7-diacetic acid, have been used as intermediates in the synthesis of Gadoteridol, a gadolinium-based MRI contrast agent. This application is crucial for enhancing central nervous system imaging .
Biochemical Research
The compound’s derivatives are utilized in biochemical research, particularly in the synthesis of highly purified biochemicals. These derivatives are important for understanding complex biological processes and developing biochemical assays .
Organosilicone Synthesis
A related compound, 3,3-Bis(Trichlorosilylpropoxymethyl)-5-Oxa-Tridecane, falls under the category of silsesquioxane and organosilicone. It is used in the synthesis of materials with unique properties, such as enhanced thermal stability and mechanical strength .
Pheromone Research
Tridecanal, a compound with a similar tridecane structure, is used in pheromone research. It is studied for its role in insect communication and behavior, which has applications in pest control and ecosystem management .
Analytical and Research Applications
n-Tridecane, another compound with a related structure, is used for analytical and research purposes. It serves as a standard in chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol' involves the synthesis of a bicyclic intermediate followed by a ring-opening reaction to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Benzaldehyde", "2,3-Dibromopropene", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Phenylmagnesium bromide", "Epichlorohydrin", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Synthesis of bicyclic intermediate", "a. Benzene is reacted with ethanol and sodium hydroxide to form phenyl ethyl ether.", "b. Benzaldehyde is reacted with 2,3-dibromopropene in the presence of sodium borohydride to form a bicyclic intermediate.", "Step 2: Ring-opening reaction", "a. The bicyclic intermediate is reacted with phenylmagnesium bromide to form a Grignard reagent.", "b. Epichlorohydrin is added to the Grignard reagent to form the final product.", "c. The product is then reduced with sodium borohydride in acetic acid to form '(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol'." ] } | |
CAS 编号 |
32647-67-9 |
产品名称 |
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |
分子式 |
C20H22O6 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |
InChI |
InChI=1S/C20H20O6/c21-20-12-23-19(14-9-5-2-6-10-14)25-17(20)16-15(26-20)11-22-18(24-16)13-7-3-1-4-8-13/h1-10,15-19,21H,11-12H2/t15-,16+,17-,18?,19?,20+/m1/s1 |
InChI 键 |
DAZRYUTWPPBZOY-WUFCDUEQSA-N |
手性 SMILES |
C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
SMILES |
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
规范 SMILES |
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
同义词 |
Bis-O-(benzylidene)-D-glucitol; DIBENZYLIDENE SORBITOL; IRGACLEAR D; bis-o-(phenylmethylene)-d-glucito; bis-O-(phenylmethylene)-D-Glucitol; dibenzalsorbitol; Dibenzylidene-D-sorbitol; di-o-benzylidene-d-sorbito |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



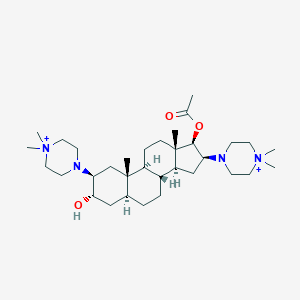


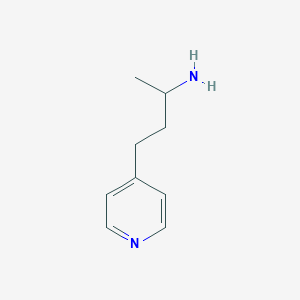
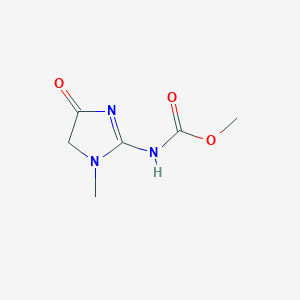

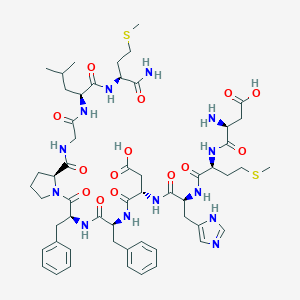

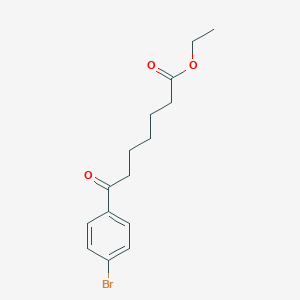




![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)